Physicochemical Characterization and Application Profiling of 2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine
Physicochemical Characterization and Application Profiling of 2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine
Executive Summary
The compound 2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine (CAS: 1240527-51-8) is a highly versatile, low-molecular-weight building block frequently utilized in modern medicinal chemistry. Featuring a fluorinated aryl ring, a rigid pyrazole hinge-binder, and a flexible primary amine, this scaffold is particularly valuable in the development of kinase inhibitors and central nervous system (CNS) therapeutics. This technical guide provides an authoritative, deep-dive analysis of its physicochemical properties, structural causality, and the self-validating experimental workflows required for its characterization.
Structural Architecture & Electronic Causality
The physicochemical behavior of this molecule is governed by the electronic interplay between its three distinct structural motifs:
-
3-Fluorophenyl Ring: The introduction of a fluorine atom at the meta-position of the phenyl ring serves a dual purpose. First, it modulates the electron density of the aromatic system via inductive withdrawal (-I effect), which propagates through the pyrazole core. Second, from a metabolic standpoint, halogenation at the 3-position is a classical medicinal chemistry tactic to block cytochrome P450-mediated aromatic oxidation, thereby enhancing the compound's metabolic half-life in vivo.
-
1H-Pyrazole Core: The pyrazole acts as a rigid, aromatic spacer and a potent hydrogen bond acceptor. Because the N1 position is substituted with the fluorophenyl group, the pyrazole loses its hydrogen bond donor capacity and its ability to tautomerize. Furthermore, the electron-withdrawing nature of the fluorophenyl group severely depresses the basicity of the remaining N2 nitrogen. These pyrazole motifs are critical pharmacophores for target engagement, as seen in the design of highly selective Aurora Kinase B inhibitors 1.
-
Ethan-1-amine Side Chain: The ethylamine linker provides a highly basic primary anchor (pKa ~9.5, analogous to the baseline pyrazole-ethylamine drug Betazole 2). Unlike rigid piperidines, the flexible ethyl chain allows the primary amine to adopt multiple conformations to access buried acidic residues (e.g., Asp or Glu) in target binding pockets.
Core Physicochemical Parameters
The following table summarizes the foundational physicochemical data for the compound, derived from structural analysis and predictive modeling based on commercially available reference standards 3.
| Property | Value | Method / Causality |
| Molecular Formula | C₁₁H₁₂FN₃ | Exact atom count |
| Molecular Weight | 205.23 g/mol | Computed |
| Topological Polar Surface Area (TPSA) | 43.8 Ų | 2D Structure Analysis (Optimal for CNS penetration) |
| pKa (Primary Amine) | ~9.5 | Predicted (Aliphatic primary amine) |
| pKa (Pyrazole N2) | < 1.0 | Predicted (Inductive withdrawal from F-phenyl) |
| LogP (Octanol/Water) | ~2.3 | In Silico Prediction |
| LogD at pH 7.4 | -0.2 to +0.2 | Calculated (Amine is >99% protonated at physiological pH) |
| Hydrogen Bond Donors (HBD) | 1 | -NH₂ group (counts as 1 donor group) |
| Hydrogen Bond Acceptors (HBA) | 3 | Pyrazole N, Amine N, Aryl F |
| Rotatable Bonds | 4 | Confers high conformational flexibility |
Experimental Methodologies for Physicochemical Profiling
Physicochemical profiling workflow for 2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine.
Aqueous pKa Determination via Cosolvent Potentiometric Titration
Because the neutral free-base form of this compound possesses moderate lipophilicity (LogP ~2.3), it may precipitate in purely aqueous buffers during titration. Therefore, a cosolvent approach utilizing Yasuda-Shedlovsky extrapolation is required.
-
Solvent Preparation: Prepare a series of Methanol/Water co-solvent mixtures (e.g., 20%, 30%, 40%, 50% MeOH v/v) containing 0.15 M KCl to maintain a constant ionic strength mimicking physiological conditions.
-
System Calibration & Self-Validation: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validating Step: Titrate a 0.1 M Potassium Hydrogen Phthalate (KHP, pKa 5.4) standard. The electrode slope must exceed 58 mV/pH unit at 25°C to confirm an intact Nernstian response before sample analysis.
-
Sample Titration: Dissolve 2 mg of the compound in 10 mL of the co-solvent mixture. Add standardized 0.5 M HCl to lower the pH to ~2.0 (fully protonating the primary amine).
-
Data Acquisition: Titrate with standardized 0.1 M KOH under a continuous nitrogen sparge (to prevent atmospheric CO₂ from forming carbonic acid and interfering with the basic amine reading) using an automated titrator.
-
Extrapolation: Calculate the apparent pKa (psKa) for each methanol/water ratio using the Bjerrum function. Plot psKa against the inverse dielectric constant of the solvent mixtures and extrapolate to 100% water to determine the true aqueous pKa.
Lipophilicity (LogD 7.4) via Shake-Flask LC-MS
Computational LogD predictions often fail to account for the specific solvation dynamics of fluorinated aromatics. The Shake-Flask LC-MS method is the gold standard for empirical determination.
-
Preparation of Phases: Pre-saturate n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours at 25°C to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve the compound in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a glass vial containing 1 mL of the pre-saturated octanol/PBS mixture (1:1 v/v).
-
System Validation: Self-Validating Step: In a parallel vial, prepare a 10 µM solution of Propranolol (a reference standard with a known LogD of 1.2). If the experimental LogD of Propranolol deviates by >0.15 log units, the assay is invalidated, ensuring phase separation and LC-MS calibration are functioning.
-
Equilibration: Agitate the vials on a mechanical shaker at 300 RPM for 60 minutes at exactly 25.0 ± 0.5°C.
-
Phase Separation: Centrifuge the vials at 4,000 RPM for 15 minutes to break any micro-emulsions, ensuring a sharp phase boundary.
-
Sampling & LC-MS Analysis: Extract 50 µL from the octanol phase using a positive displacement pipette (required due to octanol's high viscosity) and 50 µL from the aqueous phase. Dilute 1:100 in mobile phase and inject into a UPLC-MS/MS system. Calculate LogD using the logarithmic ratio of the integrated peak areas ( LogD=log10(Areaoct/Areaaq) ).
Analytical Methodologies & Structural Validation
To ensure the integrity of the physicochemical data, the compound must first be validated for >95% purity.
-
Chromatographic Note: Primary amines are notorious for streaking on standard silica gel thin-layer chromatography (TLC) due to strong interactions with acidic silanol groups. Therefore, UPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are mandatory.
-
¹H-NMR (400 MHz, DMSO-d6): The structural signature of the 3-fluorophenyl group presents as a complex multiplet between 7.10 and 7.70 ppm (4H). The pyrazole core exhibits two distinct doublets: H5 (adjacent to the N1-aryl group) appears deshielded at ~8.4 ppm, while H4 appears at ~6.5 ppm. The ethylamine side chain shows two characteristic triplets at ~2.8 ppm (pyrazole-CH₂) and ~3.0 ppm (CH₂-NH₂).
-
Mass Spectrometry (ESI+): The exact mass of the neutral molecule is 205.1015 Da. Under positive electrospray ionization (ESI+), the base peak will be the protonated molecular ion [M+H]⁺ at m/z 206.1.
Expertise Insight: The free base of this compound is highly susceptible to atmospheric carbon dioxide absorption, forming carbamates over time. It is strongly recommended to store the compound under an inert argon atmosphere or convert it to the hydrochloride salt for long-term bench stability.
Implications for Drug Design & ADME
The physicochemical profile of 2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine positions it as a highly efficient fragment for drug discovery:
-
Lipinski's Rule of 5: With a MW of 205.23, a LogP of ~2.3, 1 HBD, and 3 HBAs, the compound sits comfortably within optimal chemical space, suggesting excellent oral bioavailability potential.
-
Permeability (PAMPA) Constraints: While the LogP indicates good intrinsic lipophilicity, the high pKa of the primary amine (~9.5) dictates that the molecule exists almost entirely as a cation at physiological pH (7.4). This positive charge will heavily restrict passive transcellular diffusion across lipid bilayers. Medicinal chemists will typically functionalize this primary amine (e.g., via reductive amination, urea formation, or amide coupling) to lower the basicity and improve membrane permeability, transforming this fragment into a potent, cell-permeable lead.
References
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed / Eur J Med Chem. Available at: 1
-
Betazole (2-(1H-Pyrazol-3-yl)ethanamine) Compound Summary. PubChem - NIH. Available at: 2
-
2-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine Chemical Information & Analogues. Sapphire Bioscience. Available at: 3
Sources
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betazole | C5H9N3 | CID 7741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
